molecular formula C10H17NO4 B12055228 (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl](2,3,4,5-13C4)azolidine-2-carboxylic acid

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl](2,3,4,5-13C4)azolidine-2-carboxylic acid

Katalognummer: B12055228
Molekulargewicht: 220.21 g/mol
InChI-Schlüssel: ZQEBQGAAWMOMAI-PXHNMTLMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-1-(2-methylpropan-2-yl)oxycarbonylazolidine-2-carboxylic acid is a compound with a complex structure that includes isotopically labeled carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This can be achieved through a series of chemical reactions, including the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor technology can be particularly advantageous in industrial settings due to its scalability and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-1-(2-methylpropan-2-yl)oxycarbonylazolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary depending on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

(2S)-1-(2-methylpropan-2-yl)oxycarbonylazolidine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of (2S)-1-(2-methylpropan-2-yl)oxycarbonylazolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (2S)-1-(2-methylpropan-2-yl)oxycarbonylazolidine-2-carboxylic acid include other azolidine derivatives and compounds with tert-butoxycarbonyl protecting groups.

Uniqueness

The uniqueness of (2S)-1-(2-methylpropan-2-yl)oxycarbonylazolidine-2-carboxylic acid lies in its isotopically labeled carbon atoms, which make it particularly useful for tracing and studying chemical reactions and biological processes. This isotopic labeling provides valuable insights into the mechanisms and pathways involved in various applications .

Eigenschaften

Molekularformel

C10H17NO4

Molekulargewicht

220.21 g/mol

IUPAC-Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl](2,3,4,5-13C4)azolidine-2-carboxylic acid

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1/i4+1,5+1,6+1,7+1,8+1

InChI-Schlüssel

ZQEBQGAAWMOMAI-PXHNMTLMSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1[13CH2][13CH2][13CH2][13C@H]1[13C](=O)O

Kanonische SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.